This compound is classified as an amino acid derivative and is part of a broader category of small molecules used in medicinal chemistry. It is recognized for its versatility as a scaffold in drug development and research applications. The molecular weight of 2-[(2-Chlorophenyl)formamido]propanoic acid is approximately 227.64 g/mol .
The synthesis of 2-[(2-Chlorophenyl)formamido]propanoic acid can be approached through several methods, typically involving the reaction of 2-chlorobenzoyl chloride with an appropriate amino acid derivative. Here is a general outline of a possible synthetic route:
This method allows for the formation of the desired compound with good yields, although specific parameters such as temperature and reaction time may vary based on laboratory conditions.
The molecular structure of 2-[(2-Chlorophenyl)formamido]propanoic acid consists of a propanoic acid backbone with an attached formamido group and a chlorophenyl moiety.
The SMILES representation for this compound is CC(C(=O)O)NC(=O)c1ccccc(Cl)c1, indicating its complex structure that combines aromatic and aliphatic features .
2-[(2-Chlorophenyl)formamido]propanoic acid can participate in various chemical reactions typical for amino acids and carboxylic acids:
These reactions are essential for modifying the compound's properties and enhancing its biological activities.
The mechanism of action for 2-[(2-Chlorophenyl)formamido]propanoic acid primarily relates to its interactions at the molecular level within biological systems:
Quantitative analyses using techniques such as molecular docking studies can provide insights into binding affinities and interaction dynamics with target proteins.
The physical and chemical properties of 2-[(2-Chlorophenyl)formamido]propanoic acid are summarized below:
| Property | Value |
|---|---|
| Molecular Weight | 227.64 g/mol |
| Appearance | White crystalline solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; limited solubility in water |
| pKa | Not specified |
These properties influence its handling, storage, and application in laboratory settings .
The applications of 2-[(2-Chlorophenyl)formamido]propanoic acid span various fields:
CAS No.: 1254-35-9
CAS No.: 75-04-7
CAS No.:
CAS No.: 2128735-28-2
CAS No.: 39015-77-5